benzyl (2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)carbamate
Description
This compound features a bicyclic core comprising a seven-membered cycloheptane ring fused to a pyrimidine moiety, with an epimino bridge (N atoms at positions 5 and 8) conferring stereochemical complexity (R,S configuration). The 2-oxoethyl group is linked to the pyrimidine nitrogen, while a benzyl carbamate moiety extends from the carbonyl group.
Properties
IUPAC Name |
benzyl N-[2-oxo-2-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c24-18(10-21-19(25)26-11-13-4-2-1-3-5-13)23-14-6-7-17(23)15-9-20-12-22-16(15)8-14/h1-5,9,12,14,17H,6-8,10-11H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZUXYHQTWWDTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)CNC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing benzyl (2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)carbamate typically involves multi-step organic reactions. These can start from readily available precursors and use various reagents to construct the complex scaffold. One route might involve:
Formation of the pyrimidin ring: Starting with a cycloheptane derivative and utilizing a series of cyclization and functional group transformation reactions.
Introduction of the epimine group: Performing amination reactions under controlled conditions to yield the cyclic amine.
Carbamate formation: Reacting the intermediate with benzyl chloroformate under basic conditions to introduce the benzyl carbamate group.
Final assembly: Coupling the synthesized intermediate with 2-oxo-ethyl derivatives using conditions favorable for carbamate bond formation, such as mild heating and the presence of coupling agents.
Industrial Production Methods
Industrial-scale production often modifies laboratory synthesis routes to optimize yield, cost-efficiency, and safety. Catalysts might be employed to speed up reactions, and continuous flow reactors could ensure consistent quality and reduce production time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation, particularly at the benzyl or ethyl groups, producing respective oxidized derivatives.
Reduction: Reduction reactions may target the oxo group or the double bonds within the pyrimidin ring.
Substitution: Various nucleophiles or electrophiles can substitute hydrogen atoms on the benzyl or ethyl groups under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: KMnO₄, CrO₃.
Reducing agents: LiAlH₄, NaBH₄.
Substitution conditions: SN1 or SN2 conditions depending on the nature of the substituent group and the intermediate stability.
Major Products
Reactions can yield oxidized or reduced variants of the original compound, or substituted derivatives, each potentially altering the compound's properties and applications.
Scientific Research Applications
Chemistry
Catalysis: The unique structure could serve as a ligand in catalytic cycles.
Synthetic Intermediates: Useful for constructing other complex molecules.
Biology
Drug Design: Investigated for potential pharmaceutical applications due to its bioactive ring structure.
Biomolecule Interaction: Studied for its interaction with enzymes and proteins.
Medicine
Therapeutic Agents: Potential use in developing drugs for various conditions.
Diagnostics: Leveraged in creating diagnostic agents.
Industry
Material Science: Utilized in developing new materials with unique properties.
Polymer Science: Incorporated into polymers for specialized applications.
Mechanism of Action
The compound exerts its effects through multiple pathways, often interacting with specific molecular targets such as enzymes or receptors. Its unique structure allows it to fit into binding sites, modifying the activity of the target molecule, leading to biological or chemical effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Table 1: Key Structural Features and Molecular Properties
| Compound Name / ID | Core Structure | Functional Groups | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | Cyclohepta[d]pyrimidine + epimino | Benzyl carbamate, oxoethyl | Not provided | Not provided |
| (2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) | Thiazolo-pyrimidine | Cyano, carbonyl, furan, methyl | C20H10N4O3S | 386 |
| Quinazoline derivative (12) | Pyrimido[2,1-b]quinazoline | Cyano, carbonyl, methylfuran | C17H10N4O3 | 318 |
Key Observations :
- Heterocyclic Core : The target’s cyclohepta[d]pyrimidine is distinct from the smaller thiazolo-pyrimidine (11a) and fused quinazoline (12) systems. The seven-membered ring in the target may confer conformational flexibility compared to rigid planar systems in analogs .
- Functional Groups: The benzyl carbamate in the target contrasts with the cyano and furan groups in analogs (11a, 12). Carbamates enhance solubility and metabolic stability, whereas cyano groups act as electron-withdrawing moieties, influencing reactivity .
Spectroscopic Data Comparison
Table 2: Key Spectral Signatures
| Compound / Feature | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| Target Compound | Not reported | Not reported | Not reported |
| 11a | 3,436 (NH), 2,219 (CN) | 2.24 (CH3), 7.94 (=CH) | 98.65 (C≡N), 171.18 (C=O) |
| 12 | 3,217 (NH), 2,220 (CN) | 2.34 (CH3), 9.59 (NH) | 14.36 (CH3), 171.41 (C=O) |
Insights :
- The target’s benzyl carbamate would likely show IR carbonyl stretches ~1,700 cm⁻¹ and aromatic protons (δ 7.0–7.5 ppm) in NMR. The epimino bridge might exhibit NH stretches (~3,300 cm⁻¹) and complex coupling in ¹H NMR .
- Analogs like 11a and 12 display diagnostic cyano IR peaks (~2,220 cm⁻¹) and distinct methyl/methylene signals, absent in the target .
Biological Activity
Benzyl (2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available research findings.
Structural Overview
The compound features a benzyl group connected to a carbamate moiety through an ethyl chain , which links it to a tetrahydro-epiminocyclohepta[d]pyrimidin ring . This unique structure could influence its interaction with biological targets and its pharmacological properties.
Anticancer Activity
Recent studies have explored the anticancer potential of similar compounds derived from the pyrimidine scaffold. For instance, a related compound demonstrated significant inhibitory effects on human colon cancer (HT29) and prostate cancer (DU145) cell lines. The mechanism involved inhibition of the EGFR tyrosine kinase , crucial for cancer cell proliferation. The IC50 values were comparable to those of established anticancer agents like Olmitinib .
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| DHFP | HT29 | 12.5 |
| DHFP | DU145 | 15.0 |
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. A study on dipeptide-type inhibitors revealed that modifications to the benzyl moiety can enhance binding affinity to the SARS-CoV 3CL protease , which is critical in viral replication processes. The structure-activity relationship (SAR) indicated that specific substituents on the benzyl group significantly influenced inhibitory potency .
The proposed mechanism involves the formation of hydrogen bonds between the compound and key amino acid residues in target enzymes or receptors. For example, interactions with the Glu166 residue in proteases have been identified as pivotal for inhibitory activity. The presence of hydrophobic groups in the benzyl moiety enhances these interactions by stabilizing binding conformations .
Case Studies
-
SARS-CoV Protease Inhibition :
- A novel series of compounds, structurally similar to benzyl carbamates, were synthesized and evaluated against SARS-CoV 3CL protease.
- The most potent inhibitors exhibited IC50 values in low micromolar ranges, indicating strong potential for antiviral applications.
-
Anticancer Efficacy :
- Compounds derived from similar scaffolds were tested against various cancer cell lines.
- Results showed that modifications to the carbamate structure could lead to enhanced selectivity and potency against specific cancer types.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
